molecular formula C12H21NO3 B1378795 tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate CAS No. 1461689-28-0

tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

Cat. No. B1378795
M. Wt: 227.3 g/mol
InChI Key: MQIIVKFWBPFQSO-JTQLQIEISA-N
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Description

“tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate” is a chemical compound. Detailed information about this compound including its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight can be found on ChemicalBook .


Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate” can be found on ChemicalBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate”, including its melting point, boiling point, density, molecular formula, and molecular weight, can be found on ChemicalBook .

Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

  • Enantioselective Synthesis : Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is utilized in the enantioselective synthesis of disubstituted pyrrolidines. A notable method involves nitrile anion cyclization, leading to chiral pyrrolidines with high yield and enantiomeric excess. The process includes CBS asymmetric reduction, t-butylamine displacement, and conjugate addition, resulting in pyrrolidine rings with clean inversion at the C-4 center (Chung et al., 2005).

  • Structural Analysis and Electric Dipole Moment : The compound forms crystals easily and displays notable structural features. Its structure is characterized by the orientation of the carbamate and amide, contributing to a significant electric dipole moment. This molecular property influences the packing and supramolecular arrangement of the compound in crystalline form (Baillargeon et al., 2014).

  • Crystal Structure and Intermolecular Interactions : The synthesis of tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate derivatives and their subsequent structural analysis is an important area of research. X-ray diffraction studies have been used to characterize the crystal structure and intermolecular interactions of these compounds, highlighting their structural stability and significant molecular properties (Naveen et al., 2007).

Advanced Synthesis and Chemical Properties

  • Perfluoroalkyl-induced Stereoselective Reduction : Research has demonstrated that perfluoroalkyl-induced stereoselective reduction can be applied to tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate derivatives. This method yields products with high diastereoselectivities and can be a preferred approach compared to the reduction of nonfluorinated derivatives (Funabiki et al., 2008).

  • Chemical Synthesis and DFT Analyses : The compound and its derivatives have been synthesized and analyzed using various spectroscopic methods and density functional theory (DFT). This comprehensive approach allows for a deeper understanding of their molecular structure and stability, paving the way for further applications in chemical synthesis (Çolak et al., 2021).

Safety And Hazards

The safety and toxicity information of “tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate” can be found on ChemicalBook .

properties

IUPAC Name

tert-butyl (3S)-3-prop-2-enoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIIVKFWBPFQSO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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